[(1-Isonicotinoylpiperidin-4-yl)methyl]amine, also known as N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine, is a chemical compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. Its structure is characterized by a piperidine ring and an isonicotinoyl group, which contribute to its biological activity and interaction with various biological targets.
This compound can be synthesized through various chemical processes that involve the reaction of piperidine derivatives with isonicotinic acid derivatives. It is often studied in the context of drug development for conditions such as cancer and other diseases influenced by signaling pathways modulated by piperidine derivatives.
[(1-Isonicotinoylpiperidin-4-yl)methyl]amine falls under the category of organic compounds, specifically amines. It is classified as a tertiary amine due to the presence of three carbon groups attached to the nitrogen atom.
The synthesis of [(1-Isonicotinoylpiperidin-4-yl)methyl]amine can be achieved through several methods, primarily involving nucleophilic substitution reactions or coupling reactions. Here are some common approaches:
The synthesis typically requires controlled conditions, including temperature regulation and inert atmosphere to prevent oxidation or degradation of sensitive intermediates. The purity of the final product can be enhanced through recrystallization or chromatographic techniques.
The molecular structure of [(1-Isonicotinoylpiperidin-4-yl)methyl]amine can be represented as follows:
The compound features a piperidine ring attached to an isonicotinoyl group, which influences its pharmacological properties.
Key structural data includes:
[(1-Isonicotinoylpiperidin-4-yl)methyl]amine can participate in various chemical reactions, including:
These reactions are typically performed under controlled environments, often requiring solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for hydrogenation processes.
The mechanism of action for [(1-Isonicotinoylpiperidin-4-yl)methyl]amine primarily involves its interaction with specific receptors or enzymes within biological systems. It may act as an inhibitor or modulator of certain pathways relevant to disease processes.
Research indicates that compounds containing piperidine moieties often interact with neurotransmitter receptors and other targets involved in cell signaling pathways, potentially influencing neurochemical activities and cellular responses.
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound exhibits moderate stability when stored properly away from light and moisture.
[(1-Isonicotinoylpiperidin-4-yl)methyl]amine has potential applications in several scientific fields:
The ongoing research into this compound highlights its versatility and importance in drug discovery and development processes.
[(1-Isonicotinoylpiiperidin-4-yl)methyl]amine represents a specialized class of N-heterocyclic compounds emerging from the convergence of piperidine and isonicotinoyl chemistry. While definitive discovery records remain elusive in public literature, its registration in major chemical databases provides chronological markers. The compound first appeared in PubChem (CID 53256360) during the early 2000s computational expansion of chemical space, reflecting pharmaceutical chemistry's growing interest in hybrid heterocyclic scaffolds [1]. By 2017, ChemicalBook listed it under CB91631523, noting global supplier engagement despite limited commercial availability [5]. This timeline parallels increased research into piperidine-isonicotinoyl hybrids for their diverse bioactive potential. Unlike historically significant natural alkaloids (e.g., piperine), this synthetic compound lacks documented isolation from natural sources, positioning it as a designed pharmacophore rather than a discovered natural product [6]. Its emergence coincides with advances in amide coupling methodologies that enabled efficient synthesis of such complex architectures, though detailed synthetic protocols remain proprietary within supplier documentation [5].
Table 1: Key Historical Milestones of [(1-Isonicotinoylpiperidin-4-yl)methyl]amine
Year | Event | Significance |
---|---|---|
Early 2000s | PubChem Registration (CID 53256360) | Initial structural characterization in public database |
2017 | ChemicalBook Listing (CB91631523) | Commercial supplier identification |
2020s | Research inclusion in piperidine hybrid studies | Evaluation as synthetic building block |
This compound exemplifies a strategically functionalized piperidine derivative featuring three distinct moieties: a piperidine core, an isonicotinoyl substituent at N1, and an aminomethyl group at C4. Its molecular formula (C₁₂H₁₇N₃O; MW 205.26 g/mol) distinguishes it from simpler N-alkylpiperidines like 4-amino-1-methylpiperidine (C₆H₁₄N₂; MW 114.19 g/mol) through the presence of the additional aromatic system and amide linkage [4] [5]. The isonicotinoyl group introduces pyridinoyl aromaticity perpendicular to the piperidine chair conformation, creating a twisted topology that influences molecular recognition. This stereoelectronic arrangement differentiates it from carbocyclic analogs like 1-benzoylpiperidines by conferring potential hydrogen-bond accepting capacity via the pyridyl nitrogen [1].
The aminomethyl substituent exhibits typical primary amine character—basic (pKₐ ~10-11), nucleophilic, and protonatable under physiological conditions—serving as a versatile handle for chemical modification [7] [10]. This contrasts with tertiary amine variants such as 1-(1-methylpiperidin-4-yl)piperidin-4-amine, where the terminal nitrogen is dialkylated (SMILES: CN1CCC(N2CCC(CC2)N)CC1) [2]. Protonation likely occurs preferentially at the aliphatic amine rather than the pyridyl nitrogen, though this remains computationally inferred rather than experimentally confirmed. The molecule's zwitterionic potential emerges from the coexistence of basic (aminomethyl) and acidic (amide N-H) sites, suggesting complex pH-dependent solubility profiles that warrant further investigation.
Table 2: Structural Comparison with Related Piperidine Hybrids
Compound | Molecular Formula | Key Structural Features | Distinguishing Attributes |
---|---|---|---|
[(1-Isonicotinoylpiperidin-4-yl)methyl]amine | C₁₂H₁₇N₃O | Primary amine, isonicotinamide, C4-substitution | Unsubstituted aminomethyl; pyridine N-oxidation potential |
4-Amino-1-methylpiperidine | C₆H₁₄N₂ | Primary amine, N-methyl | Lacking acylated nitrogen and aromatic system |
1-(1-Methylpiperidin-4-yl)piperidin-4-amine | C₁₁H₂₃N₃ | Tertiary amine, bis-piperidine | Dialkylated terminal nitrogen; no carbonyl |
N-(1-iodopiperidin-4-yl)-1-methylpiperidin-4-amine | C₁₁H₂₂IN₃ | Iodinated piperidine, tertiary amine | Halogen incorporation; quaternization potential |
Despite its structural promise, [(1-Isonicotinoylpiperidin-4-yl)methyl]amine remains understudied, presenting significant knowledge gaps. Foremost is the absence of comprehensive analytical characterization. Current supplier documentation lacks essential spectroscopic validation—no reported NMR, IR, or HPLC purity data exist beyond basic molecular formulas [1] [5]. This deficiency impedes quality control in experimental applications and contrasts sharply with structurally simpler piperidines (e.g., 1-methylpiperidin-4-amine), where detailed analytical profiles facilitate research utility [2] [8]. Additionally, the compound's synthetic complexity creates supply chain limitations. Commercially available quantities remain restricted to milligram-scale research samples, often accompanied by disclaimers regarding analytical verification (e.g., "sold as-is" without purity guarantees), severely constraining systematic investigation [5] [8].
The unmet needs extend to biological evaluation. While structurally analogous piperidines demonstrate bioactivity (e.g., receptor binding, antimicrobial effects), no published studies specifically examine this compound's pharmacological or physicochemical properties [6]. Its hybrid architecture suggests potential as a multifunctional scaffold for drug discovery—particularly in central nervous system (CNS) targets where piperidines feature prominently—yet this remains hypothetical [2] [6]. Furthermore, the aminomethyl group presents versatile diversification potential through reductive amination, acylation, or sulfonylation, enabling generation of targeted libraries for structure-activity relationship studies [8]. Current research fails to exploit this synthetic versatility, leaving its utility as a building block unrealized. Addressing these gaps requires coordinated analytical chemistry and synthetic methodology development to transform this compound from a catalogued curiosity into a validated research tool.
Table 3: Critical Unmet Research Needs and Implications
Research Gap | Current Status | Impact on Scientific Utilization |
---|---|---|
Analytical Characterization | Limited to molecular formula and weight | Prevents purity assessment and structure confirmation |
Synthetic Methodology | No published optimized routes | Restricts scale-up and derivative synthesis |
Biological Profiling | Absent in literature | Undermines rationale for therapeutic development |
Chemical Diversification | Unexplored aminomethyl reactivity | Limits utility as building block in medicinal chemistry |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4